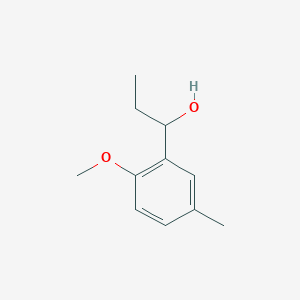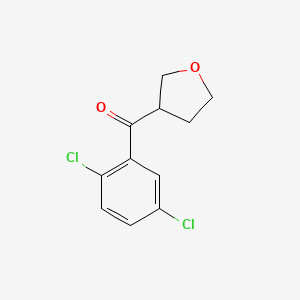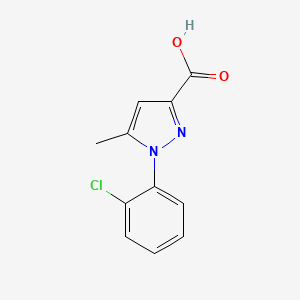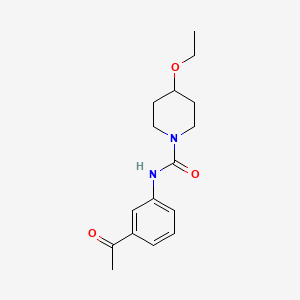
N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide
Übersicht
Beschreibung
“N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide” is a complex organic compound. It likely contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely includes a piperidine ring, which is a six-membered ring with one nitrogen atom. It also appears to have an acetylphenyl group and an ethoxycarbonyl group attached to the nitrogen in the piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that “N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide” might undergo would depend on the reaction conditions and the other compounds present .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide” would depend on its specific structure. Factors that could influence its properties include the presence of polar and nonpolar regions, the flexibility of the molecule, and the specific functional groups present .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds
- Summary of Application : Sulfonamide compounds, including N-(4-acetylphenyl)-4-methylbenzenesulfonamide and N-(3-acetylphenyl)-4-methylbenzenesulfonamide, have been synthesized and their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus have been evaluated .
- Methods of Application : The antibacterial properties of these drugs were studied in depth using molecular docking research. The synthesized compounds were characterized using spectral analysis. Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method .
- Results or Outcomes : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .
3-Acetylphenyl Isothiocyanate
- Summary of Application : 3-Acetylphenyl isothiocyanate is a chemical compound used in various chemical reactions. It’s often used in the synthesis of other complex organic compounds .
- Methods of Application : This compound is typically used in a laboratory setting, following specific reaction protocols. The exact methods of application would depend on the specific reaction or synthesis being performed .
- Results or Outcomes : The outcomes of using this compound can vary widely, depending on the specific reaction or synthesis it’s used in .
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
- Summary of Application : This compound is a derivative of the isoindolo[2,1-a]quinoline family, synthesized through a Claisen–Smichdt-type condensation reaction .
- Methods of Application : The compound was synthesized in a laboratory setting, following a specific protocol for the Claisen–Smichdt-type condensation reaction .
- Results or Outcomes : The synthesis resulted in a 75% yield of the desired compound .
N-(4-acetylphenyl)-4-methylbenzenesulfonamide and N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- Summary of Application : These compounds have been synthesized and their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus have been evaluated .
- Methods of Application : Antibacterial properties of these drugs were studied using molecular docking research. The synthesized compounds were characterized using spectral analysis .
- Results or Outcomes : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa .
1-tosyl-1H-imidazole
- Summary of Application : This compound is one of the sulfonamide compounds that have been synthesized and evaluated for their antibacterial activities .
- Methods of Application : The antibacterial properties of this drug were studied using molecular docking research. The compound was characterized using spectral analysis .
- Results or Outcomes : The compound exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa .
4-methyl-N-(pyridin-4-yl) benzenesulfonamide
- Summary of Application : This compound is one of the sulfonamide compounds that have been synthesized and evaluated for their antibacterial activities .
- Methods of Application : The antibacterial properties of this drug were studied using molecular docking research. The compound was characterized using spectral analysis .
- Results or Outcomes : The compound exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-21-15-7-9-18(10-8-15)16(20)17-14-6-4-5-13(11-14)12(2)19/h4-6,11,15H,3,7-10H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBUIVDLHRYLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)
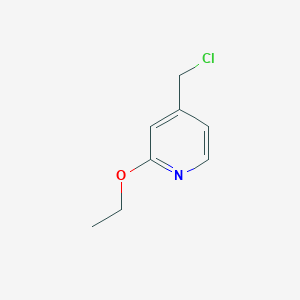
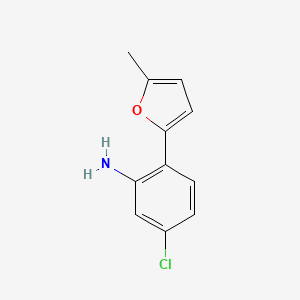
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)
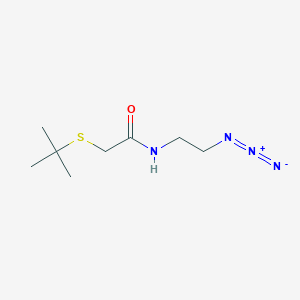
![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)
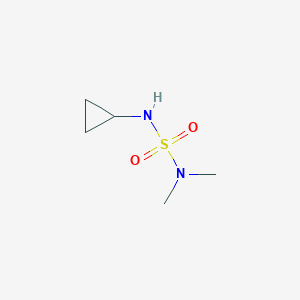
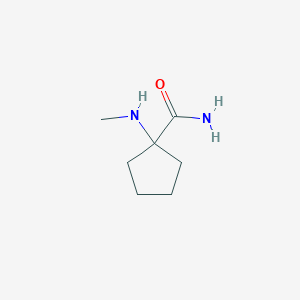
![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)
